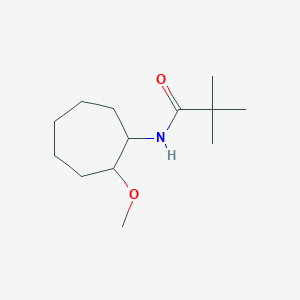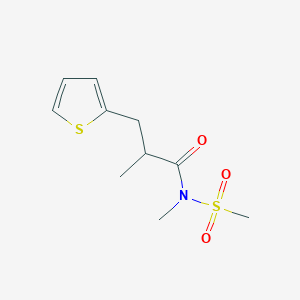
2-(3-fluorophenyl)-N-methyl-N-methylsulfonylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-fluorophenyl)-N-methyl-N-methylsulfonylcyclopropane-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FMISO and is a cyclopropane-based molecule that has a fluorine atom and a sulfonyl group attached to it. FMISO is a highly stable compound that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of FMISO is based on its preferential uptake by hypoxic cells. The fluorine atom and sulfonyl group attached to the cyclopropane ring make FMISO highly lipophilic, allowing it to easily penetrate cell membranes. Once inside the cell, FMISO is reduced by enzymes to form a highly reactive intermediate, which binds to cellular macromolecules. In hypoxic cells, this reduction process is inhibited, leading to the accumulation of FMISO. This accumulation can be detected using PET imaging.
Biochemical and Physiological Effects:
FMISO has been shown to have minimal toxicity and does not have any significant biochemical or physiological effects. It is rapidly cleared from the body, with a half-life of approximately 2 hours. However, its use in PET imaging can have significant physiological effects, such as the detection of hypoxia in tumors.
Avantages Et Limitations Des Expériences En Laboratoire
FMISO has several advantages for use in lab experiments. It is highly stable, making it easy to handle and store. It can be synthesized using various methods, allowing for flexibility in its production. However, its use in lab experiments is limited to its applications in PET imaging and the detection of hypoxia in tumors. Its use in other fields is yet to be explored.
Orientations Futures
FMISO has potential applications in various fields, including cancer diagnosis and treatment. Future research could focus on developing new methods for synthesizing FMISO, improving its imaging properties, and exploring its use in other fields, such as drug delivery and gene therapy. Additionally, FMISO could be used as a tool for studying hypoxia in other diseases, such as ischemic heart disease and stroke. Overall, FMISO has significant potential for advancing scientific research in various fields.
Méthodes De Synthèse
FMISO can be synthesized using different methods, including the reaction of 3-fluoroaniline with N-methyl-N-methylsulfonyl chloride, followed by the addition of cyclopropanecarboxylic acid. Another method involves the reaction of 3-fluoroaniline with N-methyl-N-methylsulfonyl cyclopropanecarboxamide. These methods have been used to produce FMISO with high yields and purity.
Applications De Recherche Scientifique
FMISO is widely used in scientific research, particularly in the field of medical imaging. It is a radiotracer that can be used in positron emission tomography (PET) imaging to detect hypoxia, which is a condition where there is a lack of oxygen in tissues. FMISO is preferentially taken up by hypoxic cells, making it an ideal radiotracer for detecting hypoxia in tumors. This has significant implications for cancer diagnosis and treatment.
Propriétés
IUPAC Name |
2-(3-fluorophenyl)-N-methyl-N-methylsulfonylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3S/c1-14(18(2,16)17)12(15)11-7-10(11)8-4-3-5-9(13)6-8/h3-6,10-11H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWPOZOLFROHQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CC1C2=CC(=CC=C2)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-ol](/img/structure/B7583587.png)





![8-Methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine](/img/structure/B7583638.png)


![tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate](/img/structure/B7583663.png)



